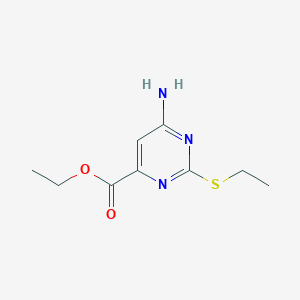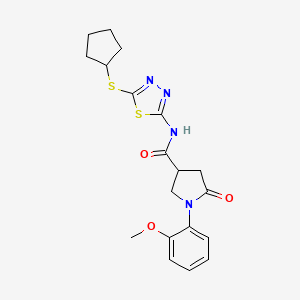
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopentylthio group, a thiadiazol group, a methoxyphenyl group, and a pyrrolidine carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentylthio group would likely add steric bulk, the thiadiazol group could potentially participate in aromatic interactions, the methoxyphenyl group could engage in pi-stacking interactions, and the pyrrolidine carboxamide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentylthio and methoxyphenyl groups could increase its lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Biological Activity
A significant area of research involving this compound focuses on the synthesis of novel derivatives and their subsequent evaluation for biological activities. For instance, compounds with the thiadiazole core have been synthesized and assessed for their antiulcer properties, where they demonstrated notable cytoprotective effects in ethanol and HCl-induced ulcer models (Starrett et al., 1989). This highlights the compound's potential role in developing new therapeutic agents for gastrointestinal disorders.
Anticancer Activity
Research efforts have also been directed towards synthesizing derivatives of this compound and evaluating their anticancer activities. For example, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their cytotoxicity against Ehrlich Ascites Carcinoma cells, showcasing their potential as anticancer agents (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from the parent compound have been explored for their potential as anti-inflammatory and analgesic agents. A study by Abu-Hashem et al. (2020) synthesized derivatives from visnaginone and khellinone, exhibiting significant COX-2 inhibition and analgesic activity, suggesting their use in treating inflammatory conditions (Abu-Hashem et al., 2020).
Antimicrobial and Antifungal Activities
The compound and its derivatives have also been investigated for their antimicrobial and antifungal properties. Patel and Patel (2015) synthesized a series of derivatives that were assessed against various bacterial and fungal strains, indicating the compound's potential application in developing new antimicrobial agents (Patel & Patel, 2015).
Dyeing Polyester Fibers and Biological Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound, for dyeing polyester fabrics. These compounds exhibited high antioxidant, antitumor, and antimicrobial activities, suggesting their multifunctional application in textile and biomedical fields (Khalifa et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-15-9-5-4-8-14(15)23-11-12(10-16(23)24)17(25)20-18-21-22-19(28-18)27-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAVGHVCPCHCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

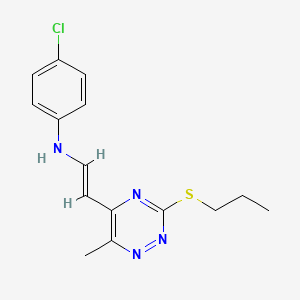
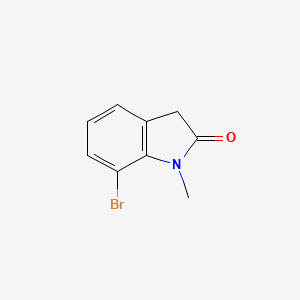
![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)

![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)

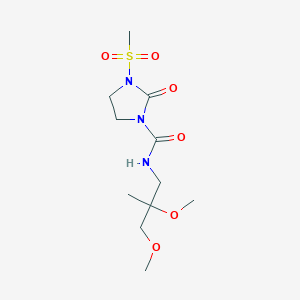
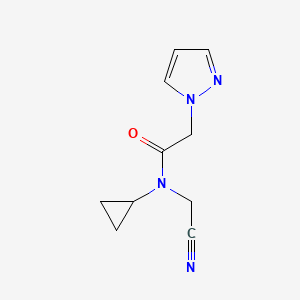

![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)
